Product packaging for Fmoc-Dbz(o-Alloc)-OH(Cat. No.:CAS No. 2143465-53-4)

Fmoc-Dbz(o-Alloc)-OH

Cat. No.: B6288477
CAS No.: 2143465-53-4
M. Wt: 458.5 g/mol
InChI Key: ISTMCIXGURCWLS-UHFFFAOYSA-N
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Description

Evolution of Solid-Phase Peptide Synthesis (SPPS) Methodologies

The journey of peptide synthesis has been marked by significant advancements. Early methods, known as solution-phase synthesis, were laborious and time-consuming. nih.gov A revolutionary shift occurred with the advent of Solid-Phase Peptide Synthesis (SPPS), a concept introduced by Bruce Merrifield. nih.govpeptide.com SPPS involves anchoring the initial amino acid to a solid support, typically a resin, and then sequentially adding subsequent amino acids. peptide.com This method simplifies the purification process, as excess reagents and byproducts can be washed away after each step. peptide.com

Over the years, SPPS has evolved, with the introduction of various protecting groups, coupling reagents, and linkers to enhance efficiency and yield. nih.gov A major development was the introduction of the base-labile Fluorenylmethyloxycarbonyl (Fmoc) protecting group, which offered a milder alternative to the harsher conditions required by the earlier tert-butyloxycarbonyl (Boc) protecting group. nih.govpeptide.com This shift to Fmoc chemistry became widespread in the 1990s, contributing to improved quality in peptide synthesis. nih.gov Further innovations include the development of automated peptide synthesizers and microwave-assisted synthesis, which have significantly accelerated the process. ejbiotechnology.info

Challenges in the Synthesis of Complex Polypeptides and Modified Peptides

Despite the advancements in SPPS, the synthesis of complex polypeptides and those containing modifications presents several hurdles. mblintl.com Long peptide sequences are prone to incomplete reactions and aggregation, leading to lower yields and purification difficulties. mblintl.combachem.com Certain amino acid sequences, such as those with repetitive motifs or "difficult" residues like cysteine and proline, can complicate the synthesis process by forming secondary structures. mblintl.com

Synthesizing peptides longer than 50 amino acids is particularly challenging due to the accumulation of small errors at each step of the synthesis, which becomes more pronounced as the chain lengthens. bachem.com Furthermore, achieving high purity is critical, especially for therapeutic applications, as impurities can affect a peptide's biological activity and stability. mblintl.com The incorporation of post-synthesis modifications, such as phosphorylation, glycosylation, or the addition of fluorescent tags, requires specific and compatible chemical conditions to avoid unwanted side reactions. mblintl.com

Role of Specialized Linkers in Facilitating Peptide Thioester Synthesis

The synthesis of peptide thioesters is a critical step for a powerful technique known as Native Chemical Ligation (NCL), which allows for the joining of two unprotected peptide fragments to create a larger protein. sigmaaldrich-jp.comiris-biotech.de However, the direct synthesis of peptide thioesters using the standard Fmoc-SPPS protocol is challenging because the thioester bond is unstable under the basic conditions used to remove the Fmoc protecting group. nih.govnih.gov

To overcome this, specialized linkers have been developed. These linkers act as a bridge between the growing peptide chain and the solid support, and they are designed to be cleaved under specific conditions to yield the desired C-terminal functionality. nih.govnih.gov For peptide thioester synthesis, linkers have been designed to generate a precursor that can be converted into a thioester after the peptide chain has been fully assembled. iris-biotech.de This approach avoids the instability issues associated with direct thioester synthesis during Fmoc-SPPS.

Contextualizing 3,4-Diaminobenzoic Acid (Dbz) Derivatives in Chemical Ligation Strategies

3,4-Diaminobenzoic acid (Dbz) has emerged as a key linker for the synthesis of peptide thioester precursors in Fmoc-SPPS. sigmaaldrich-jp.comnih.govchimia.ch The Dbz linker is attached to the solid support, and the peptide chain is built upon one of its amino groups. sigmaaldrich-jp.com A significant issue with the original Dbz linker is the potential for the second, unprotected amino group to be acylated during the synthesis, leading to branched and truncated peptide side products. sigmaaldrich-jp.comrsc.org

To address this, derivatives of Dbz have been developed. rsc.org One such derivative is Fmoc-Dbz(o-Alloc)-OH. In this compound, the second amino group of the Dbz linker is protected by an allyloxycarbonyl (Alloc) group. iris-biotech.denih.gov This protection prevents the unwanted side reactions, ensuring that the peptide chain grows linearly. nih.gov After the peptide synthesis is complete, the Alloc group can be selectively removed under mild conditions, allowing for the subsequent steps to generate the active species required for chemical ligation. nih.govnih.gov This strategy has been shown to improve the purity of synthesized peptides, especially those with sequences rich in glycine (B1666218). nih.gov

Significance of Orthogonal Protecting Groups in Convergent Synthesis

Convergent synthesis is a powerful strategy for producing large and complex molecules, including proteins. acs.org This approach involves synthesizing smaller, protected fragments of the target molecule separately and then joining them together. peptide.comacs.org The success of convergent synthesis hinges on the use of an orthogonal set of protecting groups. acs.org

Orthogonal protecting groups are distinct chemical moieties that can be removed under specific and different conditions without affecting each other. acs.org For example, in the context of this compound, the Fmoc group is removed by a base (like piperidine), the Alloc group is removed by a palladium catalyst, and other side-chain protecting groups (like tBu) are removed by acid (like TFA). nih.govacs.org This orthogonality allows for precise control over which part of the molecule is deprotected at any given time, enabling the selective formation of bonds and the introduction of modifications at specific sites. This level of control is crucial for the successful synthesis of complex biomolecules like modified proteins and branched peptides. acs.org

Chemical Compound Information

Compound Name
This compound
3,4-Diaminobenzoic acid (Dbz)
Fmoc-MeDbz-OH
Boc-Ala-OH
Fmoc-Leu-OH
Fmoc-Gly-OH
Boc-Gly-OH
Fmoc-Nle-OH
Fmoc-d-Val-OH
Alloc-Val-OH
Fmoc-Glu(OAll)-OH

Chemical Properties of this compound

PropertyValue
CAS Number 2143465-53-4 advancedchemtech.com
Molecular Formula C26H22N2O6 advancedchemtech.com
Molecular Weight 458.4 g/mol advancedchemtech.com
Synonyms Fmoc-(o-Alloc)-Dbz-OH; NCL linker; Fmoc-(o-Alloc)-diaminobenzoic acid advancedchemtech.com
Functional Groups Fmoc, Alloc, Carboxylic Acid
Applications Peptide Synthesis, Native Chemical Ligation iris-biotech.deiris-biotech.de
Storage Temperature 2-8°C
Key Feature Orthogonal Alloc protection prevents over-acylation side-products during SPPS. iris-biotech.denih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H22N2O6 B6288477 Fmoc-Dbz(o-Alloc)-OH CAS No. 2143465-53-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(prop-2-enoxycarbonylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2O6/c1-2-13-33-25(31)27-22-12-11-16(24(29)30)14-23(22)28-26(32)34-15-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h2-12,14,21H,1,13,15H2,(H,27,31)(H,28,32)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISTMCIXGURCWLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)NC1=C(C=C(C=C1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2O6
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Pathways and Advanced Preparation of Fmoc Dbz O Alloc Oh

Methodologies for the Regioselective Synthesis of Fmoc-Dbz-OH Precursors

The foundational step in the synthesis of Fmoc-Dbz(o-Alloc)-OH is the preparation of its precursor, Nα-Fmoc-3,4-diaminobenzoic acid (Fmoc-Dbz-OH). The key challenge in this step is the regioselective introduction of the fluorenylmethoxycarbonyl (Fmoc) group onto the 3-amino position of 3,4-diaminobenzoic acid (Dbz), leaving the 4-amino group available for subsequent derivatization.

Research has established a reliable method for this regioselective synthesis. The process involves the direct reaction of 3,4-diaminobenzoic acid with N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). The reaction is typically carried out in a mixed solvent system, such as acetonitrile (B52724) and aqueous sodium bicarbonate (CH₃CN/NaHCO₃), at room temperature. nih.govnih.gov The inherent difference in nucleophilicity between the two amino groups of the Dbz core directs the Fmoc group preferentially to the 3-position.

Following the reaction, the product is isolated by acidification of the reaction mixture with an acid like HCl to a pH of 1.0, which precipitates the Fmoc-Dbz-OH. nih.govnih.gov The crude product is then filtered, washed, and dried. This procedure has been reported to yield the desired Nα-Fmoc-3,4-diaminobenzoic acid precursor in good yield and purity. nih.gov

Table 1: Regioselective Synthesis of Fmoc-Dbz-OH
Starting MaterialReagentSolventReaction TimeWork-upReported YieldReference
3,4-Diaminobenzoic acidFmoc-OSu (1.1 eq)1:1 CH₃CN/NaHCO₃2 hoursAcidification with HCl to pH 1.0, filtration41% nih.gov

Strategies for Orthogonal Allyloxycarbonyl (Alloc) Introduction onto the Dbz Core

Once the Fmoc-Dbz-OH precursor is obtained, the next critical step is the introduction of the allyloxycarbonyl (Alloc) protecting group onto the free ortho-amino group (4-position). This orthogonal protection is paramount as it prevents the diacylation or undesired acylation of the aniline (B41778) nitrogen during peptide chain elongation in SPPS, a known side reaction when using the unprotected Dbz linker, especially with glycine-rich sequences. nih.govresearchgate.net The Alloc group is chosen for its stability under the basic conditions used for Fmoc group removal and acidic conditions for final cleavage, while being selectively removable under mild, palladium-catalyzed conditions. google.comiris-biotech.de

On-Resin Alloc Protection Strategies

The most commonly reported and practical approach for the synthesis of this compound functionality is through on-resin derivatization. This method involves first coupling the synthesized Fmoc-Dbz-OH precursor to a suitable solid support, such as a Rink amide resin. nih.govrsc.org

Table 2: On-Resin Alloc Protection of Fmoc-Dbz-OH
SubstrateReagentsSolventReaction TimeReference
Fmoc-Dbz-ResinAllyl chloroformate (350 mM), DIEA (1 eq. to resin loading)Anhydrous DCM24 hours nih.gov
Fmoc-Dbz-ResinAllyl chloroformate (250 mM), DIEA (1 eq. to resin loading)DCMOvernight nih.govrsc.org
Fmoc-Dbz-ResinAllyl chloroformate (1.5 mmol), DIEA (0.2 mmol)DCM (2 mL)10 hours rsc.org

Solution-Phase Alloc Derivatization Techniques

While the on-resin approach is prevalent, solution-phase synthesis of this compound is also a viable, albeit less commonly documented, pathway. This would involve the direct reaction of the purified Fmoc-Dbz-OH precursor with allyl chloroformate in solution. The reaction would likely be carried out under similar conditions to the on-resin method, using an organic solvent and a base to neutralize the HCl generated.

Optimization of Synthetic Routes for Scalability and Purity

The development of the this compound building block is, in itself, an optimization strategy aimed at enhancing the purity of synthetic peptides. The use of the unprotected Fmoc-Dbz-OH linker can lead to significant side products due to over-acylation, particularly in challenging sequences like those rich in glycine (B1666218), resulting in complex crude products and difficult purifications. nih.govresearchgate.net The introduction of the orthogonal Alloc group effectively suppresses these side reactions, leading to cleaner synthesis and higher purity of the desired peptide thioester precursor. nih.gov

For scalability, the on-resin derivatization strategy (2.2.1) is generally preferred. It circumvents the need for purification of the intermediate linker, which can be a significant bottleneck in large-scale synthesis. By building the protected linker directly on the solid support, the process becomes more streamlined and amenable to automation. The use of robust and well-established coupling chemistries, such as those involving HBTU or HATU for the initial loading of Fmoc-Dbz-OH, ensures high efficiency. nih.govrsc.org The subsequent on-resin Alloc protection is a straightforward addition reaction. This integrated approach minimizes handling and potential loss of material, contributing to a more scalable and economical process for preparing peptides that require this specialized linker.

Mechanistic Investigations of Protecting Group Orthogonality and Reactivity

Chemical Reactivity Profile of the Fmoc-Dbz(o-Alloc)-OH Scaffold

The compound 3-(Fmoc-amino)-4-(Alloc-amino)-benzoic acid, abbreviated as this compound, is a specialized chemical reagent designed for advanced applications in solid-phase peptide synthesis (SPPS), particularly for the production of peptide thioesters required for native chemical ligation (NCL). iris-biotech.deiris-biotech.deadvancedchemtech.com Its reactivity is defined by the strategic placement of three key components on a 3,4-diaminobenzoic acid (Dbz) core: a base-labile fluorenylmethyloxycarbonyl (Fmoc) group, a palladium-labile allyloxycarbonyl (Alloc) group, and a carboxylic acid functional group. iris-biotech.deadvancedchemtech.com

The Dbz linker itself is a critical tool for generating peptide thioesters from peptides assembled using Fmoc-based chemistry. sigmaaldrich-jp.com However, the presence of two reactive amino groups on the Dbz core presents a significant challenge. During peptide synthesis, incomplete acylation of the primary amine can lead to truncated sequences, while subsequent acylation of the second, unprotected amine can result in branched peptide side products. sigmaaldrich-jp.comresearchgate.net

To overcome these issues, the this compound scaffold employs a reversible protection strategy. nih.gov The Alloc group serves as an orthogonal protecting group on the second amine of the Dbz linker. iris-biotech.de This prevents undesired side reactions such as over-acylation during the peptide chain elongation steps. iris-biotech.denih.gov The Fmoc group provides temporary protection for the primary amine, allowing for standard iterative peptide synthesis. activotec.com Once the peptide chain is fully assembled, the Alloc group can be selectively removed to reveal the free amine, which is necessary for the subsequent conversion of the linker into an activated species for thioester formation or ligation. sigmaaldrich-jp.comnih.gov This differential protection scheme is fundamental to the compound's utility, enabling cleaner synthesis of complex peptide products. nih.gov

Detailed Analysis of the Fmoc Protecting Group De-protection Kinetics and Compatibility

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a cornerstone of modern SPPS due to its unique cleavage conditions. nih.gov Its removal is typically achieved under basic, non-hydrolytic conditions, which are compatible with a wide range of acid-sensitive side-chain protecting groups and linkers. activotec.com

The deprotection proceeds via a two-step E1cB (Elimination, Unimolecular, conjugate Base) mechanism. rsc.org The process is initiated by a base, most commonly a secondary amine like piperidine (B6355638), which abstracts the acidic proton from the C9 position of the fluorenyl ring. activotec.comrsc.org This abstraction is the rate-determining step. The resulting carbanion is unstable and rapidly undergoes elimination to form the highly reactive electrophile dibenzofulvene (DBF) and a carbamate (B1207046), which then decarboxylates to release the free amine of the peptide. The excess amine base in the reaction mixture acts as a scavenger, reacting with the DBF to form a stable adduct, thereby preventing it from causing side reactions with the newly liberated peptide amine. activotec.comrsc.org

The kinetics of Fmoc removal can be exceptionally rapid. While a standard 20% piperidine solution in DMF is widely used, alternative reagents can offer even faster deprotection. For instance, a combination of 5% piperazine (B1678402) and 2% 1,8-Diazabicycloundec-7-ene (DBU) has been shown to achieve complete Fmoc removal in under a minute. rsc.org However, the deprotection rate can be influenced by the steric hindrance of the adjacent amino acid residue; for example, the deprotection of an Fmoc-Arginine residue may require longer reaction times compared to an Fmoc-Leucine residue. mdpi.comresearchgate.net

In the specific context of the Dbz(Alloc) linker, compatibility during synthesis is crucial. While Fmoc deprotection is generally robust, carrying out the reaction at elevated temperatures, such as in microwave-assisted SPPS, can sometimes lead to premature side reactions on the linker. nih.gov Therefore, careful control of deprotection conditions, such as performing the step at room temperature, is sometimes employed to ensure the integrity of the final product. nih.gov

Table 1: Comparison of Reagents for Fmoc Deprotection

Reagent CompositionHalf-life (t₁/₂)Time for Complete Removal (Approx.)Reference
20% Piperidine in DMF13 seconds~2 minutes rsc.org
5% Piperazine in DMF22 seconds~3-4 minutes rsc.org
5% Piperazine + 2% DBU in DMF4 seconds< 1 minute rsc.org
20% 4-Methylpiperidine (4MP) in DMF> 10 minutes (for Arginine)> 10 minutes mdpi.com
10% Piperazine (PZ) in DMF/Ethanol> 10 minutes (for Arginine)> 10 minutes mdpi.com

Mechanisms of Palladium(0)-Catalyzed Alloc Group Removal

The allyloxycarbonyl (Alloc) protecting group is prized for its stability under both the basic conditions used for Fmoc removal and the acidic conditions used for tert-butyl (tBu) group removal. highfine.com Its cleavage requires a specific set of reagents, namely a palladium(0) complex and a nucleophilic scavenger, ensuring its orthogonality to the other protecting groups used in Fmoc-SPPS. wpmucdn.com

The removal of the Alloc group proceeds via the Tsuji-Trost reaction, a palladium-catalyzed allylic substitution. wpmucdn.com The mechanism can be broken down into several key steps:

Catalyst Coordination: The active Pd(0) catalyst, typically tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], coordinates to the double bond of the allyl group on the Alloc-protected amine. wpmucdn.com

Oxidative Addition: The palladium atom inserts itself into the carbon-oxygen bond of the allylic system. This step is an oxidative addition that forms a new π-allylpalladium(II) intermediate, and the peptide carbamate is expelled as a leaving group. wpmucdn.com

Nucleophilic Attack: A nucleophilic scavenger attacks the π-allyl moiety of the palladium complex. This regenerates the free amine on the Dbz linker. A variety of scavengers can be used, with common choices being phenylsilane (B129415) (PhSiH₃), morpholine, or dimethylamine-borane complex (Me₂NH·BH₃). wpmucdn.comresearchgate.net The choice of scavenger can impact reaction efficiency and kinetics; for instance, Me₂NH·BH₃ has been reported as a particularly effective scavenger for Alloc removal from secondary amines on a solid support. researchgate.net

Catalyst Regeneration: The final step involves the reductive elimination of the allylated scavenger from the palladium center, which regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle. wpmucdn.com

This process is highly efficient and can be performed under mild, room-temperature conditions. biotage.com While often conducted under an inert atmosphere to protect the catalyst, studies have shown that the deprotection can be successful even under atmospheric conditions, highlighting the robustness of the reaction. biotage.combiotage.com

Table 2: Common Reagents for Palladium(0)-Catalyzed Alloc Deprotection

Palladium CatalystScavengerSolventEfficacy NoteReference
Pd(PPh₃)₄Phenylsilane (PhSiH₃)Dichloromethane (DCM)Widely used, effective at room temperature. biotage.com biotage.com
Pd(PPh₃)₄MorpholineDichloromethane (DCM)Common but can be less effective than other scavengers for secondary amines. highfine.comresearchgate.net highfine.comresearchgate.net
Pd(PPh₃)₄Dimethylamine-borane (Me₂NH·BH₃)Dichloromethane (DCM)Leads to quantitative removal from secondary amines without side reactions. researchgate.net researchgate.net
Pd(PPh₃)₄Tributyltin hydride (Bu₃SnH)VariousEffective, used in one-pot transprotection methods. uva.nl uva.nl

Orthogonal Stability Considerations with Respect to Other Protecting Group Regimes (e.g., tert-Butyl-based Side Chain Protection)

Orthogonality is a fundamental principle in the chemical synthesis of complex molecules like peptides. It refers to the use of multiple classes of protecting groups in a single molecule that can be removed by different, non-interfering chemical conditions. biosynth.comorganic-chemistry.org This allows for the selective deprotection of one functional group while others remain intact.

The most prevalent orthogonal strategy in modern SPPS is the Fmoc/tBu approach. biosynth.comiris-biotech.de In this regime:

Fmoc (Fluorenylmethyloxycarbonyl) groups are used for the temporary protection of the α-amine of the growing peptide chain. They are base-labile and are selectively removed at each synthesis cycle with a weak base, typically piperidine. iris-biotech.de

tert-Butyl (tBu) -based groups (e.g., tBu, OtBu, Boc) are used for the semi-permanent protection of reactive amino acid side chains (e.g., Asp, Glu, Ser, Lys). peptide.com These groups are acid-labile and remain stable during the basic Fmoc-deprotection steps. They are removed at the end of the synthesis during the final cleavage of the peptide from the resin, using a strong acid like trifluoroacetic acid (TFA). iris-biotech.depeptide.com

The Alloc group introduces a third level of orthogonality to this system. wpmucdn.comug.edu.pl It is stable under the conditions used to remove both Fmoc and tBu groups, making the Fmoc/tBu/Alloc combination a powerful tool for creating highly complex peptides with specific side-chain modifications. peptide.com The this compound linker is engineered to exploit this three-dimensional orthogonality, allowing for peptide chain elongation (via Fmoc removal), followed by selective modification at the Dbz linker (via Alloc removal), all while acid-labile side-chain protecting groups (tBu) remain in place. nih.gov

Table 3: Orthogonal Stability of Fmoc, Alloc, and tBu Protecting Groups

Protecting GroupDeprotection ConditionStability of Other GroupsReference
Fmoc 20% Piperidine in DMF (Base)Alloc and tBu are stable. iris-biotech.de
tBu 95% Trifluoroacetic Acid (TFA) (Acid)Alloc is stable. Fmoc is stable but not relevant at the final cleavage step. iris-biotech.de
Alloc Pd(PPh₃)₄ / Scavenger (e.g., PhSiH₃)Fmoc and tBu are stable. wpmucdn.com

Computational Chemistry Approaches to Predict Reactivity and Selectivity

Computational chemistry has emerged as a powerful tool for investigating reaction mechanisms and predicting the reactivity and selectivity of chemical processes, including those involving protecting groups. nih.gov By using quantum chemical methods such as Density Functional Theory (DFT), researchers can model reaction pathways, calculate the energies of transition states and intermediates, and gain insights that are often difficult to obtain through experimental means alone. researchgate.netacs.org

While specific computational studies on the this compound molecule are not prominently documented, the principles have been widely applied to its constituent parts and reaction types:

Understanding Protecting Group Effects: Computational models can explain how protecting groups influence reaction outcomes. Studies have shown that the electronic properties of protecting groups can dramatically alter stereoselectivity in reactions like glycosylations. acs.org Electron-donating or withdrawing groups can change the stability of key intermediates, thereby directing the reaction toward a specific product. acs.org

Elucidating Reaction Mechanisms: Theoretical calculations can be used to map out the entire reaction coordinate for processes like Fmoc deprotection or palladium-catalyzed reactions. This allows for the identification of rate-determining steps and the rationalization of experimentally observed kinetics. rsc.org

Predicting Selectivity: By comparing the activation energy barriers for different potential reaction pathways, computational methods can predict which product is more likely to form. For instance, theoretical studies have successfully explained why the addition of primary amines to a substrate is favored over secondary amines by demonstrating the lower activation energy of the former pathway. acs.org Similarly, the remarkable difference in reactivity based on the specific placement of Boc protecting groups on a guanidine (B92328) moiety has been explained by analyzing the Coulombic interactions and the positioning of the incoming nucleophile relative to the reactive center. researchgate.net

These computational approaches provide a theoretical framework that complements experimental findings, enabling a more rational design of protecting group strategies and the prediction of chemical reactivity and selectivity in complex synthetic systems. nih.govresearchgate.net

Compound Names

Abbreviation/Trivial NameFull Chemical Name
AllocAllyloxycarbonyl
Boctert-Butyloxycarbonyl
DBU1,8-Diazabicycloundec-7-ene
Dbz3,4-Diaminobenzoic acid
DCMDichloromethane
DIEAN,N-Diisopropylethylamine
DMFN,N-Dimethylformamide
Fmoc9-Fluorenylmethyloxycarbonyl
This compound3-(9-Fluorenylmethyloxycarbonylamino)-4-(allyloxycarbonylamino)benzoic acid
HCTU2-(6-Chloro-1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium hexafluorophosphate
Me₂NH·BH₃Dimethylamine-borane complex
Pd(PPh₃)₄Tetrakis(triphenylphosphine)palladium(0)
PhSiH₃Phenylsilane
tBu / OtButert-Butyl / tert-Butyl ester
TFATrifluoroacetic acid
Z / CbzBenzyloxycarbonyl

Applications in Solid Phase Peptide Synthesis Spps

Integration of Fmoc-Dbz(o-Alloc)-OH as a C-Terminal Linker in SPPS

The integration of this compound as a C-terminal linker begins with its coupling to an appropriate aminofunctionalized resin, such as Rink amide MBHA. nih.gov The Alloc protection on one of the Dbz amines is key to the success of this strategy, as it directs the peptide chain elongation to a single, specific amine, thereby preventing the formation of branched peptide byproducts. nih.govsigmaaldrich-jp.com

The loading of the first amino acid onto the this compound-functionalized resin is a critical step that requires careful optimization to ensure high efficiency and minimize side reactions. The deprotected amine on the Dbz(Alloc) resin is less reactive compared to standard amine resins, necessitating more robust coupling conditions. rsc.org

Research has shown that using a significant excess of the Fmoc-amino acid and a potent activating agent is generally required for quantitative loading. nih.gov For most amino acids, coupling can be successfully achieved using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling reagent. nih.govrsc.org For instance, studies have demonstrated that a 15-fold excess of the Fmoc-amino acid activated with HATU can lead to complete loading. nih.gov However, for sterically hindered amino acids such as valine and isoleucine, even these stringent conditions may result in incomplete loading. nih.gov In such cases, an alternative strategy involves pre-coupling the hindered amino acid to the Dbz linker before the Alloc protection step. nih.gov

Coupling ReagentAmino Acid TypeKey FindingsReference
HATUMost standard amino acidsEffective with a 15-fold excess of amino acid and double coupling. nih.gov
HATUSterically hindered (e.g., Val, Ile)May result in incomplete loading onto Dbz(Alloc) resin. nih.gov
HCTU/HBTUGeneral peptide elongationCan lead to side reactions if used for initial loading on unprotected Dbz. nih.govsigmaaldrich-jp.com
Fmoc-Gly-OPfp/HOBtGlycine (B1666218)Recommended to minimize branching on unprotected Dbz. sigmaaldrich-jp.comsigmaaldrich.com

It is also crucial to employ capping steps after the initial loading and subsequent coupling cycles to block any unreacted amines, thereby preventing the formation of deletion sequences. nih.gov Acetyl capping is a commonly used method for this purpose. nih.govnih.gov

A primary advantage of using this compound is the significant reduction of side reactions that are often problematic when using unprotected Dbz linkers. mdpi.comnih.govsigmaaldrich-jp.com

Without the Alloc protection, the second amine on the Dbz linker is susceptible to acylation during subsequent coupling cycles, leading to the formation of branched peptides. mdpi.comsigmaaldrich-jp.com This is particularly problematic with unhindered and highly reactive amino acids like glycine, especially when strong activating agents like HATU or HCTU are used. sigmaaldrich-jp.comsigmaaldrich.comresearchgate.net The Alloc group on this compound effectively blocks this secondary amine, preventing over-acylation and ensuring the synthesis of a single, linear peptide chain. mdpi.comnih.gov Research has demonstrated that this protection strategy is highly effective in improving the purity of synthesized peptides, especially for glycine-rich sequences. nih.gov

Incomplete acylation of the primary amine on the linker during the initial loading step can lead to the generation of truncated peptide sequences. sigmaaldrich-jp.com This occurs when the unreacted linker amines are acylated during subsequent coupling cycles, initiating the synthesis of shorter, incomplete peptides. sigmaaldrich-jp.com The use of optimized and forceful coupling conditions for the initial amino acid loading onto the this compound resin, as described in section 4.1.1, is essential to drive the reaction to completion and thus minimize the formation of truncated sequences. nih.govsigmaaldrich-jp.com Furthermore, the implementation of a capping step after the initial loading ensures that any remaining unreacted amines are permanently blocked. nih.gov

Strategies for Minimizing Side Reactions during Peptide Chain Elongation

Prevention of Over-acylation and Branched Product Formation

Compatibility with Automated Peptide Synthesizers and Standard Fmoc SPPS Protocols

This compound is compatible with standard automated peptide synthesizers and conventional Fmoc SPPS protocols. nih.govsigmaaldrich-jp.com The synthesis can be carried out using standard coupling reagents like HCTU or HBTU for the elongation of the peptide chain after the initial amino acid has been loaded. nih.gov The deprotection of the Fmoc group at each step is achieved using a standard solution of piperidine (B6355638) in DMF. nih.govsigmaaldrich-jp.com This compatibility allows for the seamless integration of this advanced linker into established laboratory workflows without the need for significant modifications to instrumentation or general procedures. nih.gov However, when using microwave-assisted SPPS, care must be taken during the Fmoc deprotection step, as elevated temperatures can potentially lead to premature side reactions if the Alloc group is present. nih.gov

Synthesis of Challenging Peptide Sequences Utilizing this compound

The use of this compound has proven to be particularly advantageous in the synthesis of challenging peptide sequences. These include long peptides and those rich in glycine residues, which are often prone to aggregation and side reactions. nih.gov

For example, the synthesis of glycine-rich peptide sequences derived from histone H4 was significantly improved by using the Fmoc-Dbz(Alloc) resin. nih.gov The Alloc protection prevented over-acylation, which is a major issue with glycine, and allowed for the use of optimized coupling conditions and capping steps, resulting in a much purer final product. nih.gov

Furthermore, a 44-residue peptide from histone H3 was successfully synthesized using the Fmoc-Dbz(Alloc)-OH linker. nih.gov The ability to use optimized HCTU activation, double coupling cycles, and acetylation capping steps, all facilitated by the Alloc protection, was crucial for minimizing deletion products and simplifying the purification of this long and complex peptide. nih.gov The synthesis of a challenging penta-glycine peptide also highlighted the robustness of the Alloc-protection strategy in preventing the formation of branched byproducts that were significant when using an unprotected Dbz linker. researchgate.net

The synthesis of a peptide containing a C-terminal histidine, an amino acid prone to racemization, also benefited from the use of the Dbz(Alloc) resin. rsc.org While the deactivated nature of the Dbz(Alloc) amine requires stringent coupling conditions, careful optimization allowed for the successful incorporation of histidine while managing the risk of racemization. rsc.org

Application to Glycine-Rich Peptide Sequences

The synthesis of glycine-rich peptide sequences presents a notable challenge in SPPS due to the increased flexibility of the peptide chain and the potential for aggregation. The use of an unprotected Dbz linker in these syntheses often results in significant over-acylation, leading to a mixture of products. nih.govnih.gov

Research has demonstrated that employing this compound significantly improves the synthetic purity of glycine-rich peptides. nih.govnih.gov For instance, in the synthesis of peptides derived from histone H4, which contain glycine-rich regions, the Alloc-protected Dbz linker prevented the formation of branched and acetylated byproducts. nih.gov The synthesis of glycine-rich H4C and H4N peptides on a protected Dbz(Alloc) resin, followed by Alloc deprotection, yielded the desired product with high purity. nih.gov This strategy allows for the use of optimized coupling conditions and capping steps without the concern of modifying the linker. nih.gov

Table 1: Synthesis of Glycine-Rich Peptides using this compound

Peptide SequenceSynthesis ChallengeAdvantage of this compoundReference
Histone H4 derived peptides (e.g., H4C, H4N)Glycine-rich sequences prone to over-acylation and side product formation.Eliminates extraneous acylation, leading to improved synthetic purity. nih.govnih.gov nih.govnih.gov

Utility in the Synthesis of Peptides with Hindered Amino Acid Residues

The coupling of sterically hindered amino acids to the solid support is another significant hurdle in SPPS. The deactivated nature of the amine on the Dbz(Alloc) resin can make the loading of the first amino acid, especially a hindered one, challenging. nih.govrsc.org

Studies have shown that while many amino acids can be successfully loaded onto the Dbz(Alloc) resin, hindered residues like Isoleucine (Ile) and Valine (Val) may exhibit incomplete loading under standard conditions. nih.gov For these challenging residues, an alternative strategy involves pre-coupling the Fmoc-protected hindered amino acid to an unprotected Dbz resin first, followed by the Alloc protection of the remaining free amine. nih.gov This approach ensures complete loading of the hindered residue while still benefiting from the advantages of the protected linker during subsequent synthesis steps. Despite the challenges, the Fmoc-Dbz(Alloc)-OH resin has been shown to be compatible with most amino acids commonly used as C-terminal residues in chemical ligation. nih.gov

Table 2: Loading Efficiency of Fmoc-Amino Acids onto Dbz(Alloc)-Arg Resin

Amino Acid% LoadingReference
Alanine>95% nih.gov
Arginine (Pbf)>95% nih.gov
Isoleucine33% nih.gov
Leucine>95% nih.gov
Valine47% nih.gov
Valine (with pre-coupling)>95% nih.gov

Note: The table presents a selection of amino acids to highlight the utility and challenges. Coupling was carried out with 15-fold excess amino acid and HATU activation for 2 x 1 hour. nih.gov

Spectroscopic Monitoring of On-Resin Transformations and Intermediate Formation

A key advantage of certain protecting groups used in SPPS is the ability to monitor their removal spectrophotometrically, providing real-time feedback on the progress of the synthesis. For instance, the removal of the Fmoc group is widely monitored by the strong UV absorbance of the dibenzofulvene-piperidine adduct. semanticscholar.org

Role in Native Chemical Ligation Ncl and Chemical Protein Synthesis

Generation of Peptide N-Acyl-benzimidazolinone (Nbz) Precursors from Dbz(o-Alloc) Linkers

The N-acyl-benzimidazolinone (Nbz) moiety is a key thioester surrogate generated from the Dbz linker. iris-biotech.desigmaaldrich-jp.comnih.gov The use of Fmoc-Dbz(o-Alloc)-OH offers a refined approach to creating these precursors, addressing a key challenge in the original Dbz method. nih.goviris-biotech.de A primary issue with the unprotected Dbz linker is the potential for over-acylation, where both amino groups of the diaminobenzoyl moiety are acylated during peptide synthesis. iris-biotech.denih.gov This leads to the formation of branched and truncated peptide side products. iris-biotech.deiris-biotech.de

The allyloxycarbonyl (Alloc) protecting group on the ortho-amino group of the Dbz linker in this compound provides a solution to this problem. nih.goviris-biotech.demdpi.com The Alloc group is stable throughout the Fmoc-SPPS process but can be selectively and quantitatively removed under mild conditions after the peptide chain is complete. iris-biotech.denih.goviris-biotech.de This orthogonal protection strategy prevents unwanted side reactions and ensures the controlled extension of the peptide chain. nih.govmdpi.com

The generation of the active Nbz species from a Dbz(o-Alloc) linker involves a multi-step process. iris-biotech.denih.gov

Peptide Synthesis: The peptide is assembled on a solid support functionalized with the this compound linker using standard Fmoc-SPPS protocols. nih.gov

Alloc Deprotection: After complete peptide chain elongation, the Alloc group is removed, typically using a palladium catalyst, to expose the free ortho-amino group. iris-biotech.deiris-biotech.de

Activation and Cyclization: The now unprotected ortho-amino group is activated. This is commonly achieved by reacting the resin-bound peptide with an activating agent like p-nitrophenyl chloroformate. iris-biotech.deiris-biotech.desigmaaldrich-jp.com This is followed by a base-catalyzed rearrangement and cyclization, which results in the formation of the N-acyl-benzimidazolinone (Nbz) structure. iris-biotech.deiris-biotech.denih.gov

Cleavage from Resin: The peptide-Nbz conjugate is then cleaved from the solid support using trifluoroacetic acid (TFA), yielding the fully deprotected peptide-Nbz precursor. iris-biotech.deiris-biotech.desigmaaldrich-jp.com

This peptide-Nbz is a stable, isolable intermediate that can be purified before its use in ligation reactions. nih.govsigmaaldrich-jp.com

The on-resin conversion of the Dbz linker to the Nbz moiety is generally a high-yielding process. sigmaaldrich-jp.comnih.gov The use of the Alloc protecting group significantly improves the purity of the final peptide-Nbz product by preventing the formation of over-acylation side products, which is a particular problem in sequences rich in glycine (B1666218). nih.gov The quantitative removal of the Alloc group is a critical step for ensuring efficient conversion to the active Nbz species. nih.gov The subsequent activation and cyclization to form the Nbz structure on the resin are also typically efficient reactions. sigmaaldrich-jp.comnih.gov

Mechanism of Nbz Formation and Activation

Direct Utilization of Peptide-Nbz in Native Chemical Ligation

A significant advantage of the Nbz methodology is that the purified peptide-Nbz can be used directly in NCL reactions without the need to pre-form and isolate a peptide thioester. iris-biotech.desigmaaldrich-jp.comnii.ac.jp

The peptide-Nbz acts as a "crypto-thioester" or a latent thioester. nih.govnih.gov In the ligation buffer, typically at a neutral pH and in the presence of a thiol catalyst, the Nbz group is converted in situ to a highly reactive peptide thioester. sigmaaldrich-jp.comnih.govnii.ac.jp

The mechanism proceeds as follows:

Thiolysis: An aryl thiol, such as 4-mercaptophenylacetic acid (MPAA) or thiophenol, is added to the ligation mixture containing the peptide-Nbz and the N-terminal cysteine peptide. sigmaaldrich-jp.comnii.ac.jpcsic.es The thiol attacks the acyl-carbon of the Nbz ring, leading to the formation of a peptide-aryl-thioester. nih.gov This conversion is rapid and the equilibrium strongly favors the thioester product. nih.gov

Native Chemical Ligation: The newly formed, highly reactive peptide thioester then undergoes the classical NCL reaction with the N-terminal cysteine of the second peptide fragment. nih.gov This involves a transthioesterification followed by a rapid, irreversible S-to-N acyl shift to form a native amide bond at the ligation site. eurpepsoc.com

Ligations using peptide-Nbz derivatives typically proceed to high conversion rates, often exceeding 95%, within a few hours at room temperature for most amino acids. csic.es However, sterically hindered junctions, such as those involving valine, isoleucine, or proline at the C-terminus, may require longer reaction times. csic.es

Application in the Total Chemical Synthesis of Proteins via Fragment Condensation

The this compound linker and the subsequent Nbz-mediated ligation strategy have been successfully applied to the total chemical synthesis of various proteins through the condensation of multiple peptide fragments. iris-biotech.denii.ac.jp This approach is particularly valuable for synthesizing large and complex proteins that are inaccessible by other means. pnas.orgrsc.org

The ability to synthesize pure peptide-Nbz fragments via Fmoc-SPPS allows for a modular approach to protein assembly. Multiple peptide fragments can be prepared and purified individually before being sequentially ligated to construct the full-length protein. This strategy has been instrumental in the synthesis of proteins like modified histones and ubiquitin chains. nih.govrsc.org

Strategic Integration with Solubilizing Tags for Hydrophobic Peptide Sequences

A major challenge in chemical protein synthesis is the poor solubility of many peptide fragments, especially those that are hydrophobic. frontiersin.orggenscript.com Insoluble peptides are difficult to purify and handle, and their aggregation can severely hamper ligation reactions. researchgate.net The Dbz/Nbz methodology can be strategically combined with the use of temporary solubilizing tags to overcome this issue. nih.govrsc.org

Solubilizing tags, often composed of charged amino acids like poly-arginine or poly-lysine, can be attached to the peptide to enhance its solubility in aqueous buffers. frontiersin.orggenscript.com In the context of the Dbz linker, a solubilizing tag can be incorporated at the C-terminus. iris-biotech.de One clever strategy involves attaching the solubilizing tag to the thioester-leaving group itself. nih.gov This way, the tag aids in the purification and handling of the hydrophobic peptide thioester precursor and is then automatically cleaved off during the NCL reaction, leaving the native peptide sequence. frontiersin.orgnih.gov This approach streamlines the synthesis of challenging hydrophobic proteins, including membrane proteins. nih.gov

Comparative Analysis with Alternative Linker Systems and Methodologies

Comparison with Unprotected Dbz Linkers and Early Generations of Dbz Derivatives

The original N-acylurea approach for generating peptide thioester precursors utilized an unprotected 3,4-diaminobenzoic acid (Dbz) linker. iris-biotech.denih.gov This first-generation method, while innovative, was hampered by a significant drawback: the presence of a free amine on the linker, which was susceptible to undesired acylation during peptide chain extension. iris-biotech.desigmaaldrich-jp.comnih.gov This "over-acylation" leads to the formation of branched peptide side products, complicating purification and reducing the yield of the target linear peptide. sigmaaldrich-jp.com

The problem is particularly acute during the synthesis of glycine-rich sequences or when using highly activating coupling conditions. nih.govresearchgate.netnih.gov Glycine (B1666218), being unhindered, can readily couple to the less reactive, unprotected amine of the Dbz linker. This results in a ladder of branched and truncated byproducts that are difficult to separate from the desired product. sigmaaldrich-jp.comresearchgate.net Furthermore, the use of standard acetylation capping steps to terminate unreacted chains is precluded, as the capping reagents would also acylate the free amine on the Dbz linker, leading to product loss. nih.gov

The introduction of Fmoc-Dbz(o-Alloc)-OH directly addresses these limitations. nih.govmdpi.com By employing the orthogonal Alloc group to temporarily protect the second amine of the Dbz moiety, it effectively prevents extraneous acylation during chain extension and capping steps. nih.goviris-biotech.deresearchgate.net The Alloc group is stable under the basic conditions required for Fmoc deprotection and the acidic conditions of final cleavage but can be selectively and quantitatively removed at the end of the synthesis using a palladium(0) catalyst. iris-biotech.deresearchgate.net This reversible protection strategy allows for the use of optimized, highly activating coupling conditions and acetylation capping without the risk of over-acylation, thereby improving the purity and yield of the final peptide-Nbz conjugate. nih.gov

FeatureUnprotected Dbz LinkerThis compound
Side Product Formation High risk of over-acylation, leading to branched and truncated peptides, especially with Gly-rich sequences. sigmaaldrich-jp.comnih.govEliminates over-acylation side products by protecting the second amine. nih.goviris-biotech.de
Use of Capping Agents Incompatible with standard acetylation capping, as it acylates the linker's free amine. nih.govCompatible with acetylation capping, allowing for the termination of deletion sequences and simplifying purification. nih.gov
Coupling Conditions Requires carefully tuned, often suboptimal coupling conditions to minimize side reactions. researchgate.netAllows for the use of highly activating, optimized coupling conditions for improved efficiency. nih.gov
Synthetic Purity & Yield Often results in complex crude products requiring extensive purification. sigmaaldrich-jp.comLeads to higher purity of the crude product and improved overall yield. nih.gov
Additional Steps None during chain elongation.Requires an additional on-resin deprotection step to remove the Alloc group post-synthesis. iris-biotech.de

Evaluation Against Other Orthogonally Protected Dbz Variants (e.g., Fmoc-Dbz(o-Boc)-OH, Fmoc-MeDbz)

To overcome the limitations of unprotected Dbz, several second-generation derivatives have been developed, including Fmoc-MeDbz-OH and Fmoc-Dbz(o-Boc)-OH. Each presents a different strategy for preventing side reactions, offering distinct advantages and disadvantages compared to the Alloc-protected version.

Fmoc-MeDbz-OH : In this variant, a methyl group is added to the para-amino moiety of the Dbz linker. This N-methylation deactivates the amine, sterically hindering and electronically suppressing its reactivity towards acylation. iris-biotech.deiris-biotech.de This approach has proven to be very robust, effectively preventing the formation of branched side products without the need for an additional protecting group and subsequent deprotection step. researchgate.netnih.govnih.gov The MeDbz linker is particularly advantageous in microwave-assisted SPPS, where high temperatures can pose challenges for other protecting groups. researchgate.netnih.gov

Fmoc-Dbz(o-Boc)-OH : This variant uses the acid-labile tert-butyloxycarbonyl (Boc) group to protect the second amine. iris-biotech.de The primary advantage of the Boc group is its convenient removal; it is cleaved simultaneously with the side-chain protecting groups and the peptide from the resin during the final trifluoroacetic acid (TFA) treatment. iris-biotech.deiris-biotech.de This eliminates the need for a separate, orthogonal deprotection step, streamlining the workflow compared to the palladium-catalyzed removal of Alloc. However, the use of Fmoc-Dbz(o-Boc)-OH may be limited by potential premature deprotection if harsh acidic conditions are needed during synthesis.

This compound : The Alloc group's key advantage is its orthogonality to both the base-labile Fmoc group and the acid-labile Boc and other side-chain protecting groups. nih.gov This provides maximum flexibility in the synthetic strategy. However, a potential drawback is the on-resin Alloc removal step, which requires a palladium(0) catalyst and a scavenger like phenylsilane (B129415). nih.gov Furthermore, some studies have noted that during microwave-assisted SPPS, heated piperidine (B6355638) treatment for Fmoc removal can lead to premature N-acylurea formation and peptide release from the resin when using the Dbz(Alloc) linker. nih.govfu-berlin.de This necessitates modifying the deprotection protocol to be performed at room temperature, potentially slowing down the synthesis. nih.gov

FeatureThis compoundFmoc-MeDbz-OHFmoc-Dbz(o-Boc)-OH
Mechanism of Action Orthogonal Alloc protecting group. iris-biotech.deDeactivating N-methyl group. iris-biotech.deiris-biotech.deOrthogonal Boc protecting group. iris-biotech.de
Prevention of Side Reactions Excellent; completely blocks the amine. nih.govExcellent; suppresses amine reactivity. researchgate.netnih.govExcellent; completely blocks the amine. iris-biotech.de
Removal of Protection Separate step with Pd(0) catalyst. nih.govNo removal step needed.Simultaneous with final TFA cleavage. iris-biotech.de
Microwave SPPS Compatibility Requires modified, room-temperature Fmoc deprotection to avoid side reactions. nih.govHighly robust and compatible with high-temperature protocols. researchgate.netnih.govReported to overcome issues seen with Alloc at high temperatures. nih.goviris-biotech.de
Workflow Complexity Higher due to additional deprotection step.Lower, as it is integrated into the linker.Lower, as removal is concurrent with final cleavage.

Contrasting Advantages and Limitations with Non-Dbz Based Thioester Precursors

The N-acylurea (Nbz) strategy, enabled by the Dbz linker family, is one of several methods for generating peptide thioesters via Fmoc-SPPS. Other notable non-Dbz based precursors include those based on Kenner's "safety-catch" sulfonamide linkers, aryl hydrazides, and pyroglutamyl imides.

Kenner's Sulfonamide Linker : This classic safety-catch linker is stable throughout SPPS but can be "activated" by alkylation, rendering it susceptible to cleavage by nucleophiles like thiols. mdpi.comnih.gov While effective, limitations can include incomplete alkylation and the need for specific activation conditions that may not be universally compatible. mdpi.com

Aryl Hydrazides : This method involves the synthesis of a C-terminal peptide hydrazide, which is then oxidized to a reactive acyl diazene (B1210634) intermediate. This intermediate can be trapped by a thiol to form the thioester. mdpi.comrsc.org While popular, the oxidation step can sometimes be inefficient or lead to side reactions depending on the peptide sequence. rsc.org

Pyroglutamyl Imides : This strategy uses a C-terminal glutamic acid residue that, after selective side-chain deprotection, cyclizes to form a pyroglutamyl imide. This activated backbone amide can then be cleaved by a thiol to generate the thioester. mdpi.comrsc.org The primary limitation is the requirement for a C-terminal glutamic acid residue, restricting its general applicability.

Compared to these alternatives, the this compound approach offers a robust and versatile route. It is not limited to a specific C-terminal residue and relies on the formation of a stable, yet reactive, N-acylurea intermediate. nih.gov The activation step (formation of the N-acyl-benzimidazolinone) is generally high-yielding and the resulting precursor is stable to purification before its use in ligation. nih.govcsic.es The main limitation of the Dbz family, the potential for over-acylation, is effectively solved by the Alloc-protected variant, making it a highly reliable method. However, methods that generate the thioester directly without a stable precursor may be faster in some one-pot applications.

Synergistic Approaches: Combining this compound with Other Ligation Technologies

The primary purpose of synthesizing a peptide thioester precursor like a peptide-Nbz is for its subsequent use in Native Chemical Ligation (NCL) . iris-biotech.de NCL is the cornerstone technology for assembling large proteins from smaller, unprotected peptide fragments. This compound is therefore inherently synergistic with NCL. The peptide-Nbz generated using this linker can be isolated and purified, and then used in a ligation reaction where it is converted in situ to the active peptide thioester by the thiol catalyst (e.g., MPAA or MESNA) present in the ligation buffer. nih.govcsic.es

This synergy has been demonstrated in the total chemical synthesis of complex proteins. For instance, the this compound method was employed in the synthesis of a 44-residue peptide from histone H3, which was then used in a sequential native chemical ligation strategy to build the full-length modified histone protein. nih.gov It has also been used to assist in the synthesis of SUMO-2-Lys63-linked diubiquitin hybrid chains, showcasing its utility in creating proteins with specific post-translational modifications. iris-biotech.de

The reliability of the Alloc protection strategy allows for the robust synthesis of challenging peptide fragments, which can then be seamlessly integrated into complex, multi-fragment assembly strategies via NCL. This makes this compound a critical tool that works in concert with established ligation technologies to enable the synthesis of proteins that would be difficult to access through other means.

Compound Name Reference Table

Abbreviation/Trivial NameFull Chemical Name
This compound3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-((allyloxycarbonyl)amino)benzoic acid
Fmoc-Dbz-OH3-Amino-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)benzoic acid
Fmoc-MeDbz-OH3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(methylamino)benzoic acid
Fmoc-Dbz(o-Boc)-OH4-((tert-Butoxycarbonyl)amino)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)benzoic acid
AllocAllyloxycarbonyl
Boctert-Butoxycarbonyl
FmocFluorenylmethyloxycarbonyl
Dbz3,4-Diaminobenzoic acid
NbzN-acyl-benzimidazolinone
MeNbzN-acyl-N'-methylbenzimidazolinone
TFATrifluoroacetic acid
MPAA4-Mercaptophenylacetic acid
MESNASodium 2-sulfanylethanesulfonate
HCTU2-(6-Chloro-1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium hexafluorophosphate
HATU2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate
HBTU2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate
HOBtHydroxybenzotriazole
DIEAN,N-Diisopropylethylamine
SPPSSolid-phase peptide synthesis
NCLNative Chemical Ligation

Advanced Methodologies and Future Research Directions

Development of Novel Derivatizations and Modifications of the Dbz(o-Alloc) Scaffold

The 3,4-diaminobenzoic acid (Dbz) linker has become a valuable tool for generating peptide thioesters via Fmoc solid-phase peptide synthesis (SPPS). iris-biotech.deiris-biotech.de However, challenges such as over-acylation and side reactions under certain conditions have spurred the development of derivatives. nih.govnih.gov The introduction of the allyloxycarbonyl (Alloc) protecting group on the ortho-amine in Fmoc-Dbz(o-Alloc)-OH was a key innovation to prevent the formation of side products. nih.govmdpi.com

Future research is focused on creating new versions of the Dbz scaffold to further refine its properties. Modifications aim to enhance stability, improve reaction kinetics, and increase compatibility with diverse synthetic conditions, such as microwave-assisted synthesis. nih.govresearchgate.net One area of exploration is the replacement of the Alloc group with other orthogonal protecting groups that may offer different deprotection conditions or greater stability at elevated temperatures. For instance, the Boc-protected derivative, Fmoc-Dbz(o-Boc)-OH, has been introduced to prevent the formation of benzimidazolinone, a problematic side reaction. researchgate.netacs.org Another promising modification is the development of an N-acylurea linker that incorporates an o-amino(methyl)aniline (MeDbz) moiety, which has demonstrated superior robustness in peptide chain assembly compared to the standard Dbz linker. mdpi.com

These derivatizations are designed to create a more versatile toolkit for chemists, allowing for the selection of the optimal Dbz linker based on the specific peptide sequence and desired synthetic strategy.

Derivative NameOrthogonal Protecting GroupKey AdvantageReference
This compound Allyloxycarbonyl (Alloc)Prevents over-acylation of the Dbz linker during synthesis. nih.govnih.gov nih.gov
Fmoc-Dbz(o-Boc)-OH tert-Butoxycarbonyl (Boc)Prevents benzimidazolinone formation, leading to cleaner synthesis of peptide o-aminoanilides. researchgate.netacs.org researchgate.net
Fmoc-MeDbz-OH Methyl (on ortho-amine)Provides enhanced robustness and stability during peptide chain assembly. mdpi.com mdpi.com
Fmoc-Dbz(NO2)-OH Nitro groupCan be reduced on-resin; may prevent side reactions in microwave-assisted synthesis of specific sequences. researchgate.net researchgate.net

Investigation of this compound in Non-Peptidic Organic Synthesis Applications

While the primary role of this compound is in peptide synthesis, its core structure, diaminobenzoic acid, is a versatile intermediate in broader organic synthesis. iris-biotech.denih.gov Diaminobenzoic acid derivatives are utilized in the production of dyes, agrochemicals, and polymers, and serve as precursors for various pharmaceuticals, including anti-inflammatory agents. biosynth.comchemimpex.comorientjchem.org

The orthogonal protection strategy embodied by this compound offers a sophisticated method for the selective functionalization of the diaminobenzoic acid core. This opens up possibilities for its use in non-peptidic applications where precise control over reactive sites is crucial. Future research could explore its use in the synthesis of complex heterocyclic compounds, where the two distinct amino groups can be sequentially modified to build intricate molecular architectures. Furthermore, its application in materials science could lead to the development of novel functional polymers and resins with precisely engineered properties, leveraging the Dbz moiety for cross-linking or surface functionalization. chemimpex.comorientjchem.org

Potential Application AreaSynthetic StrategyRole of Dbz(o-Alloc) Scaffold
Heterocyclic Chemistry Sequential N-functionalization and cyclizationProvides two orthogonally protected amines for controlled ring formation.
Functional Polymers Polymerization and post-polymerization modificationActs as a monomer or cross-linking agent with latent reactive sites for further functionalization.
Drug Discovery Combinatorial synthesis of small molecule librariesServes as a scaffold for building diverse libraries by modifying the amine and carboxyl groups.
Materials Science Surface modification of substratesEnables covalent attachment to surfaces with controlled orientation and subsequent derivatization.

Chemoenzymatic Synthesis Strategies Incorporating this compound Derived Fragments

Chemoenzymatic synthesis combines the flexibility of chemical synthesis with the high selectivity and mild reaction conditions of enzymatic catalysis. tandfonline.com This approach is particularly valuable for preparing complex biomolecules. Strategies often involve the enzymatic hydrolysis of C-terminal esters to yield peptide fragments under conditions that preserve sensitive functional groups. tandfonline.comtandfonline.com

There is significant potential for integrating fragments derived from this compound into chemoenzymatic workflows. A peptide segment synthesized chemically using the Dbz method could be ligated to another peptide or protein fragment produced via enzymatic means. nih.govchimia.ch For example, a peptide-o-aminoanilide generated from a this compound precursor could be coupled to an enzyme-generated fragment in a subsequent step. The mild conditions typical of enzymatic reactions are highly compatible with the functional groups present on the Dbz linker. nih.gov

Future research could also explore the use of enzymes to directly modify peptide chains that are still attached to a Dbz-functionalized resin or after cleavage. This could enable the site-specific introduction of modifications like glycosylation or phosphorylation, further expanding the complexity of molecules that can be synthesized. chimia.chresearchgate.net

Prospects for High-Throughput Synthesis and Combinatorial Chemistry with this compound

The demand for large libraries of peptides for drug screening and materials development has driven advances in high-throughput synthesis. efficient-robotics.comnih.gov The reversible protection strategy of this compound makes it exceptionally well-suited for automated solid-phase peptide synthesis. nih.govnih.gov The Alloc group effectively masks one of the reactive amines on the Dbz linker, allowing for the use of standard automated coupling protocols, including capping steps with reagents like acetic anhydride, without the risk of forming undesired side products or premature cleavage. nih.govrsc.org

Upon completion of the peptide chain synthesis, the Alloc group can be quantitatively removed, unmasking the second amine for conversion to the active N-acyl-benzimidazolinone (Nbz) species. nih.govnih.gov This compatibility with automated platforms facilitates the parallel synthesis of numerous peptide-Nbz conjugates, which are precursors to peptide thioesters used in native chemical ligation. nih.gov This enables the rapid generation of combinatorial libraries of peptides with diverse sequences for screening in biological assays or for developing new biomaterials. The robustness of this method accelerates the iterative process of peptide design and optimization. researchgate.net

Theoretical and Computational Studies for Predictive Design of Dbz Derivatives

Computational chemistry provides powerful tools for understanding molecular structure, reactivity, and electronic properties, which can guide the rational design of new chemical entities. scispace.com Theoretical methods like Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) have been applied to study various diaminobenzoic acid derivatives. scispace.comresearchgate.net These studies can elucidate properties such as dipole moments, electronic transitions, and molecular orbital energies, which are crucial for predicting the behavior of these molecules in chemical reactions. researchgate.netmdpi.com

Future research will likely leverage these computational approaches for the predictive design of novel Dbz derivatives. By modeling the transition states and reaction pathways, researchers can screen potential new protecting groups or substituents on the Dbz scaffold in silico before committing to laboratory synthesis. This can accelerate the development of next-generation linkers with optimized properties, such as enhanced reactivity for thioester formation, improved stability to specific reagents, or altered electronic properties for applications in molecular electronics. Natural Bond Orbital (NBO) analysis can further provide insights into intramolecular charge transfer, helping to fine-tune the scaffold for use in fluorescent probes or optoelectronic materials. researchgate.net

Computational MethodPredicted PropertyApplication in Dbz Derivative DesignReference
Density Functional Theory (DFT) Geometrical parameters, dipole moments, molecular orbitals (HOMO/LUMO), thermodynamic properties.Predicting reactivity, stability, and the electronic effect of new substituents on the Dbz core. scispace.comresearchgate.net
Time-Dependent DFT (TD-DFT) Electronic absorption and emission spectra.Designing Dbz derivatives with specific photophysical properties for use as fluorescent labels. scispace.comresearchgate.net
Natural Bond Orbital (NBO) Analysis Intramolecular charge transfer (ICT), hyperpolarizability.Evaluating the potential of new derivatives for applications in nonlinear optics and electronics. researchgate.net
Molecular Electrostatic Potential (MEP) Mapping of electrostatic potential on the molecular surface.Identifying sites susceptible to electrophilic or nucleophilic attack, guiding reaction design. researchgate.net

Q & A

Q. What are the critical steps for synthesizing Fmoc-Dbz(o-Alloc)-OH in solid-phase peptide synthesis (SPPS)?

The synthesis involves:

  • Resin preparation : Coupling mono-Fmoc-Dbz-OH to resin using HBTU/DIEA activation, followed by Alloc protection with allylchloroformate in anhydrous DCM .
  • Peptide elongation : Sequential coupling of amino acids (e.g., 6 eq. amino acid, 0.9 HCTU/HATU, 1.5–1.8 eq. DIEA) with monitoring via RP-HPLC and MALDI-TOF MS .
  • Deprotection : Selective removal of the Alloc group using phenylsilane and Pd(0) to regenerate the Dbz intermediate, enabling thioester formation post-cleavage .

Q. How is the Alloc group selectively removed during peptide synthesis?

The Alloc group is cleaved under mild, orthogonal conditions using a palladium(0) catalyst (e.g., tetrakis(triphenylphosphine)-palladium(0)) and phenylsilane as a scavenger. This avoids premature Fmoc deprotection, preserving peptide integrity .

Q. What characterization methods validate the identity and purity of this compound?

  • Analytical HPLC : Monitors coupling efficiency and resin loading (e.g., retention time shifts after Alloc deprotection) .
  • MALDI-TOF MS : Confirms molecular weight of intermediates and final peptides .
  • NMR spectroscopy : Validates structural integrity of synthetic intermediates (e.g., mono-Fmoc-Dbz-OH) .

Advanced Research Questions

Q. How can coupling efficiency be optimized when using this compound in SPPS?

  • Reagent selection : HATU/HCTU outperforms HBTU in sterically hindered environments (e.g., coupling to Dbz resin) due to superior activation kinetics .
  • Coupling time : Extended coupling cycles (2 × 1 hour) for bulky residues improve yields .
  • Resin loading validation : Pre-synthesis quantification of Dbz(Alloc) resin amino groups via ninhydrin or UV/Vis assays ensures reproducible coupling .

Q. What are common side reactions during Alloc deprotection, and how are they mitigated?

  • Pd(0) catalyst poisoning : Residual thiols or amines can deactivate Pd(0). Pre-washing resins with chelating agents (e.g., EDTA) minimizes this .
  • O- to N-acyl shift : Acidic conditions post-deprotection may trigger undesired rearrangements. Neutralizing with DIEA before cleavage stabilizes intermediates .

Q. How does the choice of coupling reagent affect peptide synthesis outcomes with this compound?

A comparative analysis of coupling reagents:

Reagent Activation Speed Steric Tolerance Typical Yield Reference
HBTUModerateLow70–85%
HCTUFastHigh90–95%
HATUVery fastHigh>95%

HCTU/HATU is preferred for complex sequences due to reduced racemization and higher efficiency .

Q. What safety protocols are critical when handling this compound?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (GHS Category 2/2A) .
  • Ventilation : Use fume hoods during resin handling to prevent inhalation of fine particles (GHS H335) .
  • Waste disposal : Collect organic waste (e.g., DCM, TFA) in halogenated solvent containers for professional disposal .

Q. How can researchers troubleshoot low yields in Dbz-mediated thioester synthesis?

  • Incomplete Alloc removal : Verify Pd(0) catalyst activity and silane scavenger ratios (e.g., 10 eq. phenylsilane) .
  • Resin overloading : Optimize resin substitution (0.2–0.4 mmol/g) to reduce steric hindrance .
  • Side-chain interference : Use orthogonal protecting groups (e.g., Trt for Cys) to prevent thiol-mediated side reactions .

Q. What alternative protection strategies exist for Dbz residues in SPPS?

  • Dmb (2,4-dimethoxybenzyl) protection : Offers acid-labile deprotection (TFA) but requires careful handling to avoid premature cleavage .
  • Photocleavable groups : Enable light-triggered deprotection, though compatibility with Alloc must be validated .

Q. How are peptide-Dbz conjugates converted to thioesters post-synthesis?

  • Nbz activation : Treat resin-bound Dbz-peptides with NaNO₂/HCl to generate N-acylbenzimidazolone (Nbz), which reacts with thiols (e.g., MPAA) to form thioesters .
  • Direct cleavage : Use TFA cocktails (95% TFA, 2.5% H₂O, 2.5% TIS) to release peptides while preserving thioester functionality .

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